Sulfanilamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-aminobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,7H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDDEECHVMSUSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Record name | SULFANILAMIDE | |
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Related CAS |
10103-15-8 (hydrochloride salt), 6101-31-1 (hydrochloride) | |
| Record name | Sulfanilamide [INN:DCF:NF] | |
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DSSTOX Substance ID |
DTXSID4023622 | |
| Record name | Sulfanilamide | |
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Molecular Weight |
172.21 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sulfanilamide is a white powder. pH of 0.5% aqueous solution: 5.8-6.1. (NTP, 1992), Solid; [Merck Index], Solid | |
| Record name | SULFANILAMIDE | |
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Solubility |
>25.8 [ug/mL] (The mean of the results at pH 7.4), 0.1 to 1.0 mg/mL at 72 °F (NTP, 1992), IN WATER: 7.5 G/L AT 25 °C & 477 G/L AT 100 °C, 1 G DISSOLVES IN ABOUT 37 ML OF ALC & ABOUT 5 ML ACETONE, INSOL IN CHLOROFORM, ETHER, BENZENE & PETROLEUM ETHER; SOL IN GLYCEROL, PROPYLENE GLYCOL, HYDROCHLORIC ACID, SOLN OF POTASSIUM AND SODIUM HYDROXIDE, SOL IN ETHANOL, Water solubility = 8.36X10+3 mg/l at 25 °C, 1.04e+01 g/L | |
| Record name | SID47193670 | |
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| Description | Aqueous solubility in buffer at pH 7.4 | |
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| Record name | Sulfanilamide | |
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Density |
1.08 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.08 @ 25 °C | |
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Vapor Pressure |
0.0000073 [mmHg] | |
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Color/Form |
LEAFLETS FROM AQ ALCOHOL, CRYSTALS | |
CAS No. |
63-74-1 | |
| Record name | SULFANILAMIDE | |
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| Record name | Benzenesulfonamide, 4-amino- | |
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Melting Point |
329 to 331 °F (NTP, 1992), 165.5 °C | |
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Mechanistic Elucidation of Sulfanilamide Action
Folic Acid Biosynthesis Pathway Inhibition
The principal mechanism of sulfanilamide's antibacterial activity lies in its ability to interfere with the de novo synthesis of folic acid in bacteria. pharmacyfreak.compatsnap.com Folic acid, in its reduced form as tetrahydrofolate, is a crucial coenzyme in the synthesis of nucleic acids (purines and thymidine) and certain amino acids. wikipedia.orgresearchgate.net While mammals obtain folic acid from their diet, many bacteria lack the transport system to uptake preformed folic acid and must therefore synthesize it themselves. pharmacyfreak.comlibretexts.org This metabolic distinction forms the basis of this compound's selective toxicity. patsnap.comlibretexts.org
Competitive Antagonism of p-Aminobenzoic Acid (PABA)
This compound is a structural analog of para-aminobenzoic acid (PABA), a natural substrate in the bacterial folic acid synthesis pathway. nih.govceon.rs The structural similarity between this compound and PABA allows this compound to act as a competitive antagonist. wikipedia.orgijpsjournal.com It competes with PABA for the active site of the enzyme dihydropteroate (B1496061) synthase (DHPS). drugbank.commhmedical.com
Dihydropteroate Synthase (DHPS) Enzyme Inhibition
Dihydropteroate synthase (DHPS) is a key enzyme in the folate pathway that catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP) to form 7,8-dihydropteroate. drugbank.comnih.gov By competitively binding to the PABA-binding site on DHPS, this compound inhibits this crucial step. ijpsjournal.comdrugbank.com This inhibition may also lead to the formation of a non-functional, dead-end product, further disrupting the pathway. biorxiv.org The blockage of DHPS prevents the synthesis of dihydropteroic acid, a direct precursor to dihydrofolic acid and subsequently tetrahydrofolic acid. ijpsjournal.commhmedical.com
Molecular Interactions Governing Enzyme Inhibition
The inhibitory effect of this compound on DHPS is governed by specific molecular interactions within the enzyme's active site. The sulfonamide group (-SO2NH2) and the aniline (B41778) ring of this compound are critical for its binding. libretexts.orgijpsjournal.com The amino group of this compound mimics the amino group of PABA, allowing it to fit into the active site. chimia.ch Crystallographic studies have revealed that the p-aminophenyl group of this compound occupies the same pocket as PABA. biorxiv.orgnih.gov The interaction involves the formation of hydrogen bonds and van der Waals forces between the inhibitor and amino acid residues in the active site. biorxiv.orgchimia.ch Specifically, the sulfonamide moiety has been shown to interact with key residues, effectively blocking the catalytic activity of the enzyme. chimia.ch
This compound's Ancillary Inhibitory Activities (e.g., Carbonic Anhydrase)
Beyond its primary role as a DHPS inhibitor, this compound and its derivatives have been shown to exhibit inhibitory activity against other enzymes, most notably carbonic anhydrases (CAs). nih.govnih.gov Carbonic anhydrases are metalloenzymes containing a zinc ion in their active site, which are involved in various physiological processes, including pH regulation and CO2 transport. tandfonline.comresearchgate.net
The sulfonamide group of this compound can coordinate with the zinc ion in the active site of carbonic anhydrase, leading to its inhibition. tandfonline.comresearchgate.net This interaction is the basis for the diuretic and other pharmacological effects observed with some sulfonamide derivatives. nih.gov While this compound itself can inhibit carbonic anhydrase, its affinity is generally lower than that of sulfonamides specifically designed as CA inhibitors. chimia.chnih.gov The ability of this compound to bind to both DHPS and carbonic anhydrase is attributed to the presence of both the amino group, crucial for DHPS interaction, and the sulfonamide group, essential for CA binding. chimia.ch
Table of Research Findings on this compound's Inhibitory Constants:
| Enzyme Target | Inhibitor | Organism/Isoform | Inhibition Constant (Ki) or IC50 | Reference |
| Dihydropteroate Synthase (DHPS) | This compound | Arabidopsis thaliana | IC50: 18.6 µM | drugbank.com |
| Dihydropteroate Synthase (DHPS) | Sulfadiazine | Arabidopsis thaliana | IC50: 4.2 µM | drugbank.com |
| Dihydropteroate Synthase (DHPS) | Sulfacetamide | Arabidopsis thaliana | IC50: 9.6 µM | drugbank.com |
| Carbonic Anhydrase I (hCA I) | Novel Sulfonamide Derivatives | Human | 2.62–136.54 nM | tandfonline.com |
| Carbonic Anhydrase II (hCA II) | Novel Sulfonamide Derivatives | Human | 5.74–210.58 nM | tandfonline.com |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Sulfanilamide Analogues
Methodologies for SAR and QSAR Analysis
The investigation of structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR) for sulfanilamide analogues employs a variety of methodologies to elucidate the chemical features crucial for their biological function. These methods range from traditional synthetic and biological testing approaches to advanced computational modeling.
Synthesis and Biological Evaluation: A fundamental approach involves the synthesis of a series of this compound derivatives with systematic modifications to their structure. These analogues are then subjected to in vitro and in vivo biological assays to determine their antimicrobial activity, often measured as the minimum inhibitory concentration (MIC) against various bacterial strains. mdpi.com The resulting data allows for a qualitative understanding of how different functional groups and their positions on the this compound scaffold impact potency. acs.orguio.no
Physicochemical Parameter Correlation: Early QSAR studies focused on correlating the biological activity of sulfonamides with their physicochemical properties. nih.gov Key parameters investigated include:
Acid dissociation constant (pKa): The degree of ionization of the sulfonamide is a critical factor influencing its activity. nih.govsci-hub.se
Hydrophobicity (log P or π): The lipophilicity of the molecule affects its ability to penetrate bacterial cell membranes. However, studies have shown that hydrophobicity is of minor importance for in vitro antibacterial activity compared to ionization. nih.gov
Computational Modeling: More recent approaches leverage computational chemistry and molecular modeling to develop predictive QSAR models. nih.gov These methodologies include:
Multiple Linear Regression (MLR): This statistical technique is used to develop linear equations that correlate biological activity with various calculated molecular descriptors. nih.govresearchgate.net
Comparative Molecular Field Analysis (CoMFA): This 3D-QSAR technique generates a three-dimensional model that relates the steric and electrostatic fields of the molecules to their biological activity. nih.govingentaconnect.com This method has been successfully applied to develop pharmacophoric models for DHPS inhibition. nih.govnih.gov
Molecular Docking: This method simulates the binding of this compound analogues to the active site of the target enzyme, dihydropteroate (B1496061) synthase (DHPS). ingentaconnect.com It helps in understanding the binding modes and identifying key interactions between the inhibitor and the enzyme. uthsc.edu
Density Functional Theory (DFT): This quantum mechanical method is used to calculate molecular descriptors with higher accuracy, leading to more statistically significant QSAR models. nih.govresearchgate.net
These methodologies, often used in combination, provide a comprehensive framework for understanding the SAR of this compound analogues and for the rational design of new, more potent inhibitors.
Positional and Substituent Effects on Biological Activity
The biological activity of this compound analogues is profoundly influenced by the nature and position of substituents on the core chemical structure. SAR studies have identified several key structural requirements for antibacterial efficacy. slideshare.net
A free aromatic amino group (-NH2) in the para-position relative to the sulfonamide group is essential for activity. ni.ac.rsekb.eg Any modification of this group, other than for creating a prodrug, typically results in a loss of activity. ekb.eg Furthermore, substitutions at the ortho or meta positions on the benzene (B151609) ring generally decrease or abolish the antibacterial effect. ni.ac.rsannualreviews.org
The sulfonamide group must be directly attached to the benzene ring. ni.ac.rsekb.eg Replacing the benzene ring with other cyclic systems also leads to a reduction or complete loss of activity. ekb.eg
Substitutions on the sulfonamide nitrogen (N1) have a significant impact on the activity of the molecule. mdpi.com N1-monosubstituted derivatives are often active, and the introduction of heteroaromatic substituents can increase the degree of activity. ni.ac.rsekb.eg However, bulky substituents on the sulfonamide nitrogen can lead to a decrease in potency. acs.orguio.no Conversely, double substitution at the N1 position results in inactive compounds. ni.ac.rsekb.eg
The nature of the substituent also plays a crucial role. Electron-withdrawing groups on the benzene ring have been shown to enhance the antibacterial activity of sulfonamides against Staphylococcus aureus, while electron-releasing groups decrease it. scispace.comnih.gov For instance, 3,5-dihalogenated-salicylaldehyde moieties have been found to be optimal for antibacterial and antifungal activity, with the effect increasing with the atomic weight of the halogen. mdpi.com
The following table summarizes the effects of various substituents on the biological activity of this compound analogues:
| Position of Substitution | Type of Substituent | Effect on Biological Activity | Reference(s) |
| Para-amino group (N4) | Unsubstituted | Essential for activity | ni.ac.rs, ekb.eg |
| Para-amino group (N4) | Acylated | Inactive (unless a prodrug) | ekb.eg |
| Benzene Ring (ortho, meta) | Any substituent | Decreased or abolished activity | ni.ac.rs, annualreviews.org |
| Sulfonamide Nitrogen (N1) | Monosubstitution (especially heteroaromatic) | Generally active, can increase activity | ni.ac.rs, ekb.eg |
| Sulfonamide Nitrogen (N1) | Disubstitution | Inactive | ni.ac.rs, ekb.eg |
| Sulfonamide Nitrogen (N1) | Bulky groups | Decreased potency | acs.org, uio.no |
| Benzene Ring | Electron-withdrawing groups | Enhanced activity | scispace.com, nih.gov |
| Benzene Ring | Electron-releasing groups | Decreased activity | nih.gov |
Correlations with Ionization Constants and Pharmacological Efficacy
A significant correlation exists between the ionization constant (pKa) of this compound analogues and their pharmacological efficacy. The degree of ionization is a dominant factor in their antimicrobial activity. nih.gov
The relationship between pKa and antibacterial activity is often described as bilinear or parabolic, with an optimal pKa range for maximum efficacy. sci-hub.se Studies have shown that maximum activity is typically observed for sulfanilamides with pKa values between 6.6 and 7.4. slideshare.net Another study suggests an optimal pKa range of 6-7. annualreviews.org Within a closely related series of compounds, increasing ionization tends to increase activity, although not always in a quantitative manner. annualreviews.org
The underlying theory posits that the non-ionized form of the sulfonamide is crucial for penetrating the bacterial cell membrane, while the ionized form is the active species that competes with para-aminobenzoic acid (PABA) at the active site of dihydropteroate synthase. karger.com Therefore, a balance between the ionized and non-ionized forms at physiological pH is necessary for optimal activity.
While the pKa is a primary determinant, other physicochemical properties also play a role, although to a lesser extent. For instance, the hydrophobic properties of sulfonamides, characterized by the hydrophobicity constant (π), have been found to be of minor importance for in vitro antibacterial activity. nih.gov
The following table presents the pKa values and corresponding antibacterial activity (expressed as Minimum Inhibitory Concentration, MIC) for a selection of this compound analogues against Actinobacillus pleuropneumoniae.
| Sulfonamide Derivative | pKa | log 1/MIC (mM) | Reference(s) |
| Sulfadiazine (SDZ) | 6.5 | 2.19 | sci-hub.se |
| Sulfamethoxazole (SMX) | 6.1 | 2.11 | sci-hub.se |
| Sulfisoxazole (SIX) | 5.0 | 1.89 | sci-hub.se |
| Sulfadimethoxine (SDM) | 6.1 | 1.85 | sci-hub.se |
| Sulfaquinoxaline (SQX) | 5.4 | 1.74 | sci-hub.se |
| Sulfachloropyridazine (SCP) | 5.9 | 2.22 | sci-hub.se |
| Sulfadoxine (SDX) | 6.1 | 1.85 | sci-hub.se |
| Sulfathiazole (STZ) | 7.1 | 2.05 | sci-hub.se |
Data sourced from a study on the relationship between antibacterial activities and physicochemical properties of sulfonamides. sci-hub.se
Development of Pharmacophoric Models for Dihydropteroate Synthase Inhibition
The development of pharmacophoric models for the inhibition of dihydropteroate synthase (DHPS) by this compound analogues is a crucial step in understanding their mechanism of action and in designing novel, more potent inhibitors. nih.govnih.gov These models define the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to the active site of DHPS and exert its inhibitory effect.
Pharmacophore models are typically generated using computational techniques such as Comparative Molecular Field Analysis (CoMFA) and structure-based methods. nih.govnih.govscience.gov These models are derived from a set of active this compound analogues and the crystal structure of the DHPS enzyme.
A typical pharmacophore model for a DHPS inhibitor includes features such as:
Hydrogen bond acceptors and donors: These features are critical for interacting with key amino acid residues in the active site of DHPS.
Hydrophobic regions: These areas of the molecule interact with nonpolar residues in the enzyme's binding pocket.
Aromatic rings: The benzene ring of the this compound scaffold is a key feature that often engages in π-π stacking interactions.
One study that developed a pharmacophore model for Pneumocystis carinii DHPS inhibitors found that a model containing 36 analogues with a common NHSO2 group yielded a high cross-validated r² value of 0.699 and a conventional r² value of 0.964, indicating a statistically significant and predictive model. nih.govnih.gov
Structure-based pharmacophore models have also been developed by analyzing the interactions between known inhibitors and the crystal structure of DHPS from various organisms, including Bacillus anthracis. acs.orgnih.govrcsb.org These models have identified key binding elements in the pterin (B48896) binding site of the enzyme, which can be targeted for the development of a new generation of DHPS inhibitors that may bypass resistance to traditional sulfonamides. acs.orgnih.govrcsb.org
The development of these pharmacophoric models provides a powerful tool for virtual screening of large compound libraries to identify new potential DHPS inhibitors and for the rational design of novel this compound analogues with improved activity and selectivity. uthsc.eduwjpr.net
Advanced Synthetic Methodologies for Sulfanilamide and Its Derivatives
Historical Chemical Synthesis Approaches
The first synthesis of sulfanilamide was accomplished in 1908 by Austrian chemist Paul Gelmo during his doctoral research. However, its widespread production and use were driven by its later discovery as a potent antimicrobial agent. The classical and most recognized historical synthesis is a multi-step process beginning with aniline (B41778). wisc.edu
This pathway involves four primary stages:
Protection of the Amine Group: The synthesis starts with the acetylation of aniline using acetic anhydride. This step is crucial as it protects the highly reactive amino group from oxidation and other unwanted side reactions under the harsh acidic conditions of the subsequent step. The product of this reaction is acetanilide (B955). wisc.edulibretexts.org
Chlorosulfonation: The acetanilide then undergoes an electrophilic aromatic substitution reaction with an excess of chlorosulfonic acid. This introduces the chlorosulfonyl group (-SO₂Cl) onto the benzene (B151609) ring, predominantly at the para position relative to the acetamido group, yielding 4-acetamidobenzenesulfonyl chloride. wisc.edulibretexts.org This intermediate is a cornerstone for the synthesis of not only this compound but also its vast family of derivatives.
Amidation: The freshly prepared 4-acetamidobenzenesulfonyl chloride is treated with aqueous ammonia (B1221849). The ammonia acts as a nucleophile, displacing the chloride on the sulfonyl group to form a sulfonamide. The product of this step is 4-acetamidobenzenesulfonamide. wisc.edu
Deprotection: In the final step, the acetyl protecting group is removed by acid-catalyzed hydrolysis, typically by boiling with dilute hydrochloric acid. This regenerates the free amino group, yielding the final product, this compound (4-aminobenzenesulfonamide). The sulfonamide bond is more stable to these hydrolytic conditions than the acetamido bond, allowing for selective deprotection. wisc.edu
Table 1: Key Intermediates and Reagents in the Historical Synthesis of this compound
| Step | Starting Material | Key Reagent(s) | Intermediate/Product | Purpose |
| 1. Acetylation | Aniline | Acetic Anhydride | Acetanilide | Protect the amino group |
| 2. Chlorosulfonation | Acetanilide | Chlorosulfonic Acid (ClSO₃H) | 4-Acetamidobenzenesulfonyl Chloride | Introduce the sulfonyl chloride group |
| 3. Amidation | 4-Acetamidobenzenesulfonyl Chloride | Aqueous Ammonia (NH₃) | 4-Acetamidobenzenesulfonamide | Form the sulfonamide group |
| 4. Hydrolysis | 4-Acetamidobenzenesulfonamide | Dilute Hydrochloric Acid (HCl) | This compound | Deprotect the amino group |
Contemporary and Optimized Synthetic Pathways
While the historical synthesis is robust, it relies on hazardous reagents like chlorosulfonic acid and can have limitations. Modern organic chemistry has driven the development of more efficient, safer, and versatile methods for synthesizing this compound and other primary sulfonamides. chemrxiv.orgacs.org
Application of Novel Sulfinylamine Reagents
A significant advancement in sulfonamide synthesis is the use of novel sulfinylamine reagents. These compounds provide a milder and more direct route to the sulfonamide functional group, avoiding many of the harsh conditions of the classical method. chemistryviews.org
One prominent example is the use of N-sulfinylamine reagents like N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) , a type of Willis reagent. chemrxiv.orgchemistryviews.org This stable, liquid reagent allows for a convenient one-step synthesis of primary sulfonamides from organometallic precursors. The general approach involves:
Formation of an Organometallic Reagent: An aryl halide (e.g., 4-bromoaniline, protected) is converted into a more reactive organometallic species, such as a Grignard reagent or an organolithium reagent.
Reaction with the Sulfinylamine Reagent: The organometallic compound is then reacted with t-BuONSO at low temperatures (e.g., -78 °C). chemistryviews.org The aryl group nucleophilically attacks the sulfur atom of the sulfinylamine reagent.
Workup: An aqueous workup then yields the primary sulfonamide.
This method is notable for its excellent functional group tolerance and its ability to bypass the need for highly reactive and corrosive reagents like chlorosulfonic acid. chemrxiv.orgacs.org It represents a more modern and efficient pathway that can be applied to complex molecules. tcichemicals.com
Grignard Chemistry in Sulfonamide Synthesis
The use of Grignard reagents has been further exploited in other modern synthetic strategies. One powerful one-pot method allows for the preparation of a wide array of sulfonamides from aryl halides. acs.orgrsc.org
The sequence is as follows:
Grignard Reagent Formation: An aryl or heteroaryl bromide is converted into its corresponding Grignard reagent (Ar-MgBr) using magnesium metal or through an exchange reaction with another Grignard reagent like isopropylmagnesium chloride. acs.org This latter approach, often associated with Knochel chemistry, is compatible with a wider range of functional groups. acs.org
Reaction with a Sulfur Source: The Grignard reagent is then reacted with a source of sulfur dioxide. While gaseous SO₂ can be used, modern protocols often employ stable, solid surrogates like DABSO (the adduct of 1,4-diazabicyclo[2.2.2]octane and SO₂), which are safer and easier to handle. rsc.orgnih.govresearchgate.net This step forms a magnesium sulfinate salt (Ar-SO₂MgBr).
Oxidative Amination: The sulfinate intermediate is then treated directly with an amine in the presence of an oxidant, such as sodium hypochlorite (B82951) (bleach), to form the final sulfonamide. nih.gov
This methodology avoids the isolation of sensitive sulfonyl chloride intermediates and allows for the modular construction of sulfonamides by varying both the Grignard reagent and the amine component in the final step. acs.org
Strategies for the Preparation of this compound Analogues
The discovery of this compound's antimicrobial properties triggered an immense effort to synthesize structural analogues, or derivatives, in pursuit of improved efficacy and a broader spectrum of activity. libretexts.org The primary strategy for creating this vast family of "sulfa drugs" leverages the key intermediate from the historical synthesis: 4-acetamidobenzenesulfonyl chloride . chegg.comscholarsresearchlibrary.com
Instead of reacting this intermediate with simple ammonia (which yields this compound), it is reacted with a diverse range of primary or secondary amines, often containing heterocyclic rings. This reaction forms a new bond between the sulfur atom and the nitrogen of the chosen amine. Following this coupling reaction, the acetamido group is hydrolyzed, as in the original synthesis, to reveal the free para-amino group essential for antibacterial activity. chegg.comresearchgate.net
This modular approach allows for systematic variation of the substituent on the sulfonamide nitrogen (the N¹ position), which has been shown to significantly modulate the compound's biological properties. For example, reacting 4-acetamidobenzenesulfonyl chloride with 2-aminothiazole, followed by hydrolysis, yields Sulfathiazole, a once widely used sulfa drug. chegg.comchegg.com
Table 2: Synthesis of this compound Analogues via 4-Acetamidobenzenesulfonyl Chloride
| Amine Reagent | Chemical Name | Resulting Sulfa Drug (after hydrolysis) |
| 2-Aminothiazole | Thiazol-2-amine | Sulfathiazole |
| 2-Aminopyridine | Pyridin-2-amine | Sulfapyridine |
| 2-Aminopyrimidine | Pyrimidin-2-amine | Sulfadiazine |
| 3-Amino-5-methylisoxazole | 5-Methylisoxazol-3-amine | Sulfamethoxazole |
This synthetic strategy was the cornerstone of early medicinal chemistry efforts that produced thousands of sulfonamide derivatives and led to the development of many clinically significant drugs. libretexts.org
Pharmacodynamic and Pharmacokinetic Research Paradigms for Sulfanilamide
Enzymatic Metabolism and Biotransformation Pathways
The primary metabolic route for sulfanilamide involves N-acetylation , a Phase II conjugation reaction catalyzed by the enzyme N-acetyltransferase (NAT) conicet.gov.arresearchgate.netjove.com. This process utilizes acetyl-CoA as the acetyl group donor jove.comsci-hub.se. N-acetyltransferases are cytosolic enzymes predominantly found in the liver, although they are also present in other tissues wikipedia.org.
There are two main human isoforms, NAT1 and NAT2, which exhibit distinct substrate specificities. Human NAT1 has a particular affinity for acetylating para-aminobenzoic acid (PABA), 4-aminosalicylic acid, sulfamethoxazole, and this compound wikipedia.org. Conversely, NAT2 preferentially acetylates other drugs such as isoniazid (B1672263) and procainamide (B1213733) wikipedia.org. The acetylation of this compound primarily occurs at the N4 position, yielding N4-acetylthis compound (ASA) , which is considered the main metabolite conicet.gov.arresearchgate.netnih.govnih.gov. Minor amounts of N1-acetylthis compound (N1) and the doubly acetylated derivative, N1N4-acetylthis compound (N1N4), can also be formed and detected, particularly in urine nih.gov.
The activity of N-acetyltransferases is subject to genetic polymorphism , leading to variations in acetylation rates among individuals, categorized as "slow" or "fast" acetylators jove.comacpjournals.orgingentaconnect.comnih.gov. This polymorphism can significantly influence the pharmacokinetics of this compound and its metabolites, potentially affecting therapeutic outcomes and the propensity for adverse reactions acpjournals.orgingentaconnect.comnih.gov. Studies have indicated that while acetylation is a primary pathway, other biotransformation processes like oxidation can also occur, potentially leading to toxic metabolites researchgate.netingentaconnect.com. However, glucuronide or sulfate (B86663) conjugates of this compound and its acetyl metabolites have not been consistently identified in plasma, milk, or urine in some studies nih.gov.
Table 1: Major Metabolic Pathways and Metabolites of this compound
| Metabolite | Primary Formation Pathway | Key Enzyme/Process | Notes/Significance |
| This compound (SA) | Parent drug | N/A | Subject to metabolism |
| N4-acetylthis compound (ASA) | N-acetylation of SA | N-acetyltransferase | Main metabolite; formed at N4 position |
| N1-acetylthis compound (N1) | N-acetylation of SA | N-acetyltransferase | Minor metabolite; formed at N1 position |
| N1N4-acetylthis compound | N-acetylation of SA | N-acetyltransferase | Minor metabolite; doubly acetylated derivative |
Systemic Distribution and Elimination Profiles
This compound is primarily eliminated from the body through renal excretion conicet.gov.arnih.govwikipedia.org. Following absorption, it is distributed throughout the body, with metabolism occurring mainly in the liver conicet.gov.arresearchgate.net. The rate of elimination is influenced by both metabolic clearance and renal clearance conicet.gov.arnih.gov.
In preclinical studies involving dairy cows, this compound exhibited a biphasic plasma disposition with a mean elimination half-life of approximately 4.1 hours in calves and 10 hours in adult cows nih.gov. The renal clearances of its acetylated metabolites (N1 and N4) were observed to be significantly higher than that of the parent this compound, suggesting active tubular secretion for these metabolites nih.gov.
Influence of Physiological States on Pharmacokinetic Parameters
Physiological states can significantly alter the pharmacokinetic parameters of this compound. A notable area of research has explored the impact of vascular calcification on drug disposition conicet.gov.arnih.gov. In a preclinical model of induced vascular calcification in rats, significant modifications in this compound's pharmacokinetics were observed conicet.gov.arnih.gov.
Table 2: Impact of Vascular Calcification on this compound Pharmacokinetics in a Rat Model
| Parameter | Control Group (Trend) | Vascular Calcification Group (Trend) | Reference |
| Hepatic N-acetyltransferase Activity | Baseline | Increased | conicet.gov.arnih.gov |
| Renal Blood Flow | Normal | Decreased | conicet.gov.arnih.gov |
| Renal Clearance of SA | Normal | Decreased | conicet.gov.arnih.gov |
| Plasma Appearance Rate of ASA | Baseline | Increased | conicet.gov.arnih.gov |
| Elimination Rate Constant (K1-0) | Baseline | Decreased | conicet.gov.arnih.gov |
Compound Names:
this compound (SA)
N4-acetylthis compound (ASA)
N1-acetylthis compound (N1)
N1N4-acetylthis compound
Acetyl-CoA
Sulfamethoxazole
Para-aminobenzoic acid (PABA)
Isoniazid
Procainamide
Mechanisms of Sulfanilamide Resistance in Microbial Pathogens
Genomic Alterations in Dihydropteroate (B1496061) Synthase (folP Gene)
One of the primary mechanisms of sulfonamide resistance involves mutations within the chromosomal folP gene, which encodes the DHPS enzyme. rupahealth.comnih.gov These genetic alterations result in amino acid substitutions in the enzyme's active site. rupahealth.com These changes reduce the binding affinity of sulfonamides to DHPS while preserving the enzyme's ability to bind to its natural substrate, PABA. biorxiv.orgrupahealth.com
Research has identified several key mutations in the folP gene associated with sulfonamide resistance. For instance, in Neisseria meningitidis, substitutions at codons 31 and 194, as well as an insertion of a glycine-serine pair at codons 195 and 196, have been linked to increased resistance. nih.gov Similarly, studies on Streptococcus mutans have shown that point mutations in the folP gene can confer significant resistance to sulfamethoxazole. nih.gov These mutations effectively increase the Michaelis constant (K_M) for sulfonamides, meaning a higher concentration of the drug is required to inhibit the enzyme. biorxiv.orgrupahealth.com
While these mutations can confer resistance, they sometimes come at a fitness cost, potentially reducing the catalytic efficiency of the DHPS enzyme. nih.gov However, in many clinically resistant strains, additional compensatory mutations have been observed that restore the normal function of the enzyme, allowing the bacteria to thrive even in the presence of sulfonamides. nih.gov
Acquisition and Dissemination of sul Genes Encoding Alternate DHPS Enzymes
A more widespread and clinically significant mechanism of sulfonamide resistance is the acquisition of alternative genes, known as sul genes, which encode for DHPS variants that are inherently resistant to sulfonamides. biorxiv.orgfrontiersin.org Unlike the native DHPS enzyme, these "Sul" enzymes can effectively discriminate between PABA and sulfonamides, allowing the bacteria to continue synthesizing folic acid even when exposed to the drug. biorxiv.org
To date, several distinct sul genes have been identified, including sul1, sul2, sul3, and sul4. rupahealth.comspringernature.com These genes are highly divergent from the chromosomal folP gene, with nucleotide sequence similarities of around 50%. frontiersin.orgspringernature.com The sul1 and sul2 genes are the most frequently encountered in clinical isolates of Gram-negative bacteria, while sul3 has also been identified in various pathogens. nih.govnih.gov The sul4 gene has been found more recently, particularly in marine bacteria. frontiersin.org
The prevalence of these genes can vary depending on the bacterial species and geographical location. For example, in some studies of Salmonella isolates, sul1 was the most common, while in others, sul2 was more widespread. nih.gov The co-occurrence of multiple sul genes within a single isolate has also been reported, further enhancing the level of resistance. asm.orgplos.org
Role of Mobile Genetic Elements (Plasmids, Transposons) in Resistance Transfer
The rapid and widespread dissemination of sul genes is largely facilitated by mobile genetic elements (MGEs) such as plasmids and transposons. frontiersin.orgnih.gov These elements can move within a bacterial genome and, more importantly, can be transferred between different bacteria, including across species and genera, through a process called horizontal gene transfer. frontiersin.orgmdpi.com
Plasmids, which are small, circular DNA molecules separate from the bacterial chromosome, are major carriers of sul genes. biorxiv.orgmdpi.com For instance, sul2 is often found on small, non-conjugative plasmids or large, transmissible multi-resistance plasmids. nih.gov Transposons, also known as "jumping genes," can move resistance genes between plasmids and the chromosome, further promoting their spread. libretexts.org
Integrons are another critical MGE involved in the dissemination of sulfonamide resistance. The sul1 gene, for example, is frequently located within the 3'-conserved segment of class 1 integrons. nih.govasm.org These integrons can capture and express various resistance genes, often leading to multi-drug resistance. frontiersin.org The association of sul genes with MGEs allows for the co-selection and co-transfer of resistance to other classes of antibiotics, presenting a significant challenge in clinical settings. plos.org
Prevalence of sul Genes in Sulfonamide-Resistant E. coli Isolates
This table summarizes the prevalence of different sul genes found in sulfonamide-resistant E. coli isolates from various sources.
| Source | Prevalence of sul1 | Prevalence of sul2 | Prevalence of sul3 | Reference |
|---|---|---|---|---|
| Penaeus vannamei (Shrimp) | Higher than sul3 | Higher than sul3 | Lower than sul1 and sul2 | frontiersin.org |
| Pork | Higher than sul3 | Higher than sul3 | Lower than sul1 and sul2 | frontiersin.org |
| Manured Agricultural Soil (Pig) | Most frequent | Second most frequent | Least frequent | plos.org |
| Manured Agricultural Soil (Chicken) | Second most frequent | Most frequent | Least frequent | plos.org |
Adaptive Microbial Responses to Sulfanilamide Pressure
In addition to specific genetic mechanisms, bacteria can exhibit broader adaptive responses when exposed to this compound and other antibiotics. Continuous exposure to these drugs acts as a selective pressure, favoring the survival and proliferation of resistant strains. diva-portal.org This can lead to shifts in the microbial community structure and function. researchgate.net
One adaptive response is the overproduction of the target enzyme, DHPS. libretexts.org By increasing the amount of DHPS, the bacterium can effectively outcompete the inhibitory effects of the sulfonamide. Another strategy is the development of enzymatic bypass pathways that circumvent the need for the DHPS-catalyzed reaction altogether. libretexts.org
Contemporary Research on Overcoming Sulfonamide Resistance
The widespread nature of sulfonamide resistance has spurred research into new strategies to overcome this challenge. One promising area is the development of novel inhibitors that can target the resistant Sul enzymes. nih.gov By understanding the molecular and structural differences between the native DHPS and the Sul enzymes, researchers aim to design compounds that can effectively inhibit both, thus restoring the efficacy of this class of antibiotics. biorxiv.orgnih.gov
Another approach involves the development of "antibiotic resistance breakers," which are compounds that can be co-administered with existing antibiotics to restore their activity. oup.com For sulfonamides, this could involve inhibitors of the Sul enzymes or compounds that block the function of efflux pumps, which can actively transport antibiotics out of the bacterial cell. libretexts.orgoup.com
The use of drug delivery systems, such as nanoparticles, is also being explored as a way to enhance the effectiveness of antibiotics and overcome resistance mechanisms. nih.gov Additionally, research into the complex interplay between antibiotics, microbial communities, and mobile genetic elements is crucial for developing strategies to limit the emergence and spread of resistance in both clinical and environmental settings. acs.orgnih.gov
Advanced Analytical and Computational Methodologies in Sulfanilamide Research
In Vitro Assays for Antimicrobial Efficacy (e.g., Minimum Inhibitory Concentration)
In vitro assays are fundamental in determining the antimicrobial efficacy of sulfanilamide and its analogs. The minimum inhibitory concentration (MIC) is a key quantitative measure, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. mdpi.compharmacologydiscoveryservices.com This method is widely used to screen and compare the potency of different sulfonamides against various bacterial strains. researchgate.net
The MICs of this compound and other sulfonamides are determined against a panel of clinically relevant bacteria, including both Gram-positive and Gram-negative species. For instance, studies have evaluated the MICs of various sulfonamides against porcine pathogens such as Bordetella bronchiseptica, Pasteurella multocida, and Haemophilus pleuropneumoniae. nih.gov The results from these assays indicate that the antimicrobial activity can vary significantly depending on the specific sulfonamide derivative and the bacterial species being tested. nih.gov For example, against certain Gram-negative bacteria, the MIC50 (the concentration at which 50% of isolates are inhibited) for some sulfonamides was found to be 16 µg/mL or lower. nih.gov In studies on clinical isolates of Staphylococcus aureus, MIC values for different sulfonamide derivatives showed a wide range, from 32 to 512 μg/mL, highlighting the variable resistance patterns among bacterial strains. nih.gov
The determination of MIC is often performed using broth microdilution or agar (B569324) dilution methods according to standardized protocols. mdpi.comnih.gov These assays provide essential data for the initial assessment of a compound's antibacterial potential and guide further development. excli.de
| Sulfonamide Derivative | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Sulfonamide Analog FQ5 | Staphylococcus aureus | 32 |
| Sulfonamide Analog FQ5 | Pseudomonas aeruginosa | 16 |
| Sulfonamide Analog FQ5 | Escherichia coli | 16 |
| Sulfonamide Analog FQ5 | Bacillus subtilis | 16 |
| Sulfonamide Analog FQ6 | Pseudomonas aeruginosa | 128 |
| Sulfonamide Analog FQ6 | Escherichia coli | 128 |
| Sulfonamide Analog FQ7 | Staphylococcus aureus | 256 |
| Sulfonamide Analog FQ12 | Bacillus subtilis | 256 |
Enzyme Inhibition Kinetic Studies (e.g., DHPS, Carbonic Anhydrase)
Enzyme inhibition kinetic studies are crucial for understanding how this compound and its derivatives interact with their molecular targets. These studies provide quantitative data on the binding affinity and inhibitory potency of these compounds.
Dihydropteroate (B1496061) Synthase (DHPS): Sulfonamides function as competitive inhibitors of DHPS, an essential enzyme in the bacterial folate synthesis pathway. nih.govpatsnap.compatsnap.com They mimic the natural substrate, para-aminobenzoic acid (pABA), and bind to the enzyme's active site, thereby blocking the synthesis of dihydropteroate, a precursor to folic acid. excli.depatsnap.com Kinetic studies are employed to determine the inhibition constants (Ki) of various sulfonamides for DHPS, which quantify their inhibitory power. Understanding the kinetics of DHPS inhibition is vital for elucidating the mechanisms of action and for designing new, more potent inhibitors that can overcome resistance. nih.gov
Carbonic Anhydrase (CA): Sulfonamides are also well-known inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. mdpi.com The inhibition of CAs by sulfonamides is a classic example of zinc-binding inhibition, where the sulfonamide group coordinates with the zinc ion in the enzyme's active site. acs.org Kinetic studies, often using a stopped-flow CO2 hydrase assay, are used to measure the inhibition constants (Ki) of sulfonamides against different CA isoforms. mdpi.comacs.org These studies have revealed that different sulfonamide derivatives exhibit varying degrees of inhibitory activity and selectivity against the various human CA isoforms (e.g., hCA I, hCA II, hCA IX, hCA XII). mdpi.commdpi.com For instance, some novel this compound derivatives have shown potent inhibition of hCA II and hCA XII with Ki values in the low nanomolar range. mdpi.com
| hCA Isoform | Ki (nM) |
|---|---|
| hCA I | 250 |
| hCA II | 12 |
| βAbauCA | 191 |
Molecular Modeling and Docking Simulations for Ligand-Enzyme Interactions
Computational techniques such as molecular modeling and docking simulations are powerful tools for investigating the interactions between this compound derivatives and their target enzymes at the atomic level. rjb.rosemanticscholar.org These methods predict the preferred binding orientation of a ligand (the sulfonamide) within the active site of a receptor (the enzyme) and estimate the binding affinity. rjb.ro
For DHPS, docking studies help to visualize how sulfonamides occupy the pABA binding pocket and interact with key amino acid residues. rjb.ro This information is invaluable for understanding the structural basis of their inhibitory activity and for designing new derivatives with improved binding characteristics. rjb.ro Similarly, for carbonic anhydrases, molecular docking simulations can elucidate the specific interactions between the sulfonamide inhibitor and the amino acid residues lining the active site cavity, as well as the coordination with the catalytic zinc ion. acs.orgresearchgate.net These simulations can rationalize the observed inhibitory potencies and selectivities of different sulfonamide compounds. mdpi.com The insights gained from these computational studies can guide the synthesis of novel inhibitors with enhanced efficacy and desired selectivity profiles. researchgate.net
Cell Culture and Preclinical Animal Models in Efficacy and Toxicity Studies
Before a new therapeutic agent can be considered for human use, its efficacy and toxicity must be evaluated in preclinical models. This typically involves studies in cell cultures (in vitro) followed by experiments in animal models (in vivo). mdpi.com
In vitro cell culture studies are used to assess the cytotoxic effects of new this compound derivatives on various cell lines. nih.gov These assays provide preliminary data on the potential toxicity of the compounds.
Socio Historical and Ethical Dimensions in Sulfanilamide Research
The Elixir Sulfanilamide Tragedy (1937) and its Ramifications for Pharmaceutical Regulation
In 1937, a tragedy unfolded that would forever alter the landscape of pharmaceutical regulation in the United States. The "Elixir this compound" disaster was a mass poisoning event that resulted in the deaths of over 100 people, many of whom were children. themedicportal.comebsco.comebsco.com This incident was a direct consequence of the S.E. Massengill Company's marketing of a liquid formulation of this compound, a new and effective antibiotic at the time. ebsco.comfda.gov The company's chief chemist, in response to a demand for a liquid version of the drug, dissolved this compound in diethylene glycol, a sweet-tasting but highly toxic solvent. themedicportal.comfda.govillinois.edu
Crucially, at that time, there were no legal requirements for pre-market safety testing of new drugs. nih.govnih.gov The company's quality control only assessed the elixir for flavor, appearance, and fragrance, not for toxicity. fda.gov The resulting product was distributed nationwide, leading to a wave of agonizing deaths characterized by severe kidney failure. ebsco.comebsco.com
The existing legislation, the Pure Food and Drug Act of 1906, was woefully inadequate to address this crisis. fda.govveeva.com The Food and Drug Administration (FDA) had limited authority and could only intervene on a technicality: the product was misbranded as an "elixir," which implied it contained alcohol, but the this compound formulation did not. ebsco.comfda.govillinois.edu Had the product been labeled a "solution," the FDA would have had no legal grounds to seize the deadly concoction. fda.gov
The public outcry following the widespread reporting of these deaths was immense. ebsco.comebsco.com This public pressure was a major catalyst in overcoming the legislative impasse that had stalled a new food and drug bill for years. fda.govmddus.com As a direct result of the Elixir this compound tragedy, the United States Congress passed the Federal Food, Drug, and Cosmetic (FD&C) Act of 1938. nih.govwikipedia.org This landmark legislation fundamentally changed the FDA's role from a policing agency focused on misbranding and adulteration to a regulatory body with the authority to oversee the safety of new drugs. nih.gov A key provision of the 1938 Act mandated that manufacturers provide evidence of a new drug's safety to the FDA before it could be marketed. nih.govebsco.comcornell.edu
Key Events of the Elixir this compound Tragedy:
| Date/Period | Event | Consequence |
| June 1937 | S.E. Massengill Company develops a liquid formulation of this compound using diethylene glycol. fda.gov | No toxicity testing is performed. illinois.edu |
| September 1937 | The company begins shipping "Elixir this compound" across the country. ebsco.com | The toxic product reaches consumers. |
| October 1937 | Reports of deaths begin to emerge, with the American Medical Association being notified. themedicportal.comillinois.edu | The FDA launches an investigation. fda.gov |
| October 1937 | The FDA initiates a massive effort to recall the product, but can only do so on a misbranding charge. ebsco.comfda.gov | Public awareness and outrage grow. ebsco.comebsco.com |
| 1938 | The Federal Food, Drug, and Cosmetic Act is signed into law. wikipedia.org | A new era of pharmaceutical regulation begins, requiring pre-market safety testing. ebsco.com |
Foundational Impact on Drug Safety Testing and Research Ethics Protocols
The Elixir this compound disaster served as a stark and tragic lesson on the necessity of rigorous drug safety testing. Before this event, the concept of pre-market toxicity testing was not a legal requirement in the United States. nih.gov The tragedy underscored the catastrophic potential of releasing untested drug formulations to the public. The subsequent 1938 FD&C Act institutionalized the requirement for safety testing, compelling pharmaceutical companies to conduct pharmacological studies and submit the results to the FDA for review before receiving approval to market a new drug. ebsco.commmsholdings.com This marked a pivotal shift towards a preventative approach to drug safety.
The incident also had a profound, albeit indirect, influence on the development of research ethics protocols. While formal international codes of ethics like the Nuremberg Code (1947) and the Declaration of Helsinki (1964) would emerge later in response to other historical events, the this compound tragedy highlighted the ethical imperative of "non-maleficence," or the principle of "do no harm". themedicportal.comijdvl.com The deaths of innocent patients, including many children, due to a lack of basic safety evaluation, was a clear violation of this fundamental medical ethic. themedicportal.comebsco.com
The disaster brought to the forefront the responsibilities of various parties involved in the pharmaceutical ecosystem. This included the manufacturing company, which failed to conduct due diligence; the government, whose regulations were insufficient to protect public health; and to some extent, the physicians and pharmacists who prescribed the untested medication. themedicportal.com The event contributed to a broader societal understanding that the well-being of human subjects in any form of medical application or research must be paramount.
The establishment of mandatory pre-market safety testing under the FD&C Act can be seen as an early, concrete step in the evolution of modern research ethics. It laid the groundwork for the more comprehensive ethical frameworks that would follow, which emphasize principles such as informed consent, risk-benefit assessment, and the oversight of research by independent committees. ijdvl.comfda.govnih.gov The tragedy served as a powerful historical precedent, demonstrating the devastating consequences of prioritizing commercial interests over the ethical responsibility to ensure the safety of medical products.
Evolution of Drug Regulation and Ethics Post-Sulfanilamide:
| Milestone | Year | Significance |
| Elixir this compound Tragedy | 1937 | Exposed the dangers of unregulated drug markets and the lack of safety testing. themedicportal.comfda.gov |
| Federal Food, Drug, and Cosmetic Act | 1938 | Mandated pre-market safety testing for new drugs in the U.S. wikipedia.orgebsco.com |
| Nuremberg Code | 1947 | Established the principle of voluntary and informed consent in human experimentation. ijdvl.comtheisn.org |
| Declaration of Helsinki | 1964 | Provided ethical principles for medical research involving human subjects, building upon the Nuremberg Code. ijdvl.comispub.com |
| Kefauver-Harris Amendments | 1962 | Required manufacturers to prove not only the safety but also the efficacy of their drugs before marketing. veeva.comcornell.edu |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
